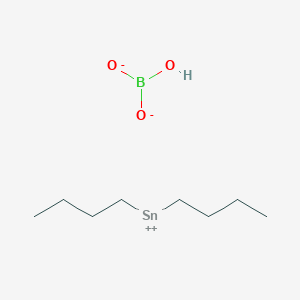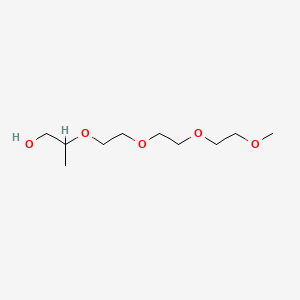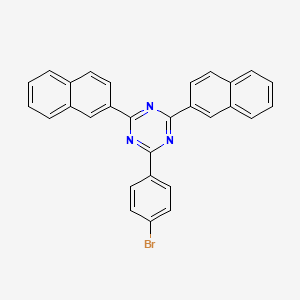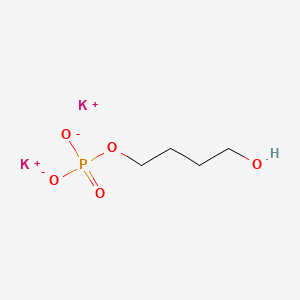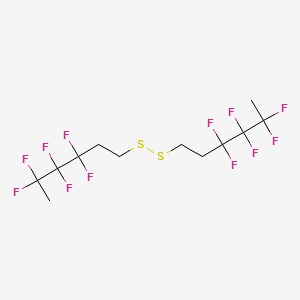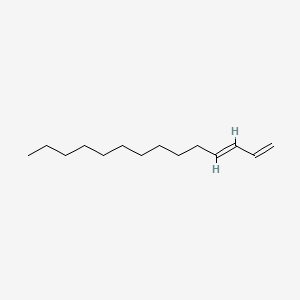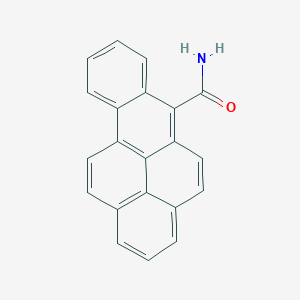
Benzo(a)pyrene-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(a)pyrene-6-carboxamide is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene-6-carboxamide typically involves the functionalization of benzo(a)pyrene. One common method is the introduction of a carboxyl group at the 6-position of benzo(a)pyrene, followed by the conversion of the carboxyl group to a carboxamide. This can be achieved through a series of reactions including oxidation, esterification, and amidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic oxidation and high-pressure reactions to efficiently produce the compound.
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrene-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups.
Substitution: The aromatic rings of this compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
Benzo(a)pyrene-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential role in understanding carcinogenesis and developing anti-cancer therapies.
Industry: Utilized in the development of materials with specific chemical properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of benzo(a)pyrene-6-carboxamide involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include enzymes involved in DNA repair and replication, and the pathways involved are primarily those related to oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene-7,8-dihydrodiol: A metabolite of benzo(a)pyrene with significant biological activity.
Benzo(a)pyrene-9,10-dihydrodiol: Another metabolite with distinct chemical properties.
Uniqueness
Benzo(a)pyrene-6-carboxamide is unique due to the presence of the carboxamide group, which imparts different chemical reactivity and biological interactions compared to its parent compound and other metabolites. This uniqueness makes it a valuable compound for studying the effects of functional group modifications on the behavior of PAHs .
Properties
CAS No. |
21247-99-4 |
|---|---|
Molecular Formula |
C21H13NO |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
benzo[b]pyrene-6-carboxamide |
InChI |
InChI=1S/C21H13NO/c22-21(23)20-15-7-2-1-6-14(15)16-10-8-12-4-3-5-13-9-11-17(20)19(16)18(12)13/h1-11H,(H2,22,23) |
InChI Key |
AVNNQQUOMXXRLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2C(=O)N)C=CC5=CC=CC(=C54)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


